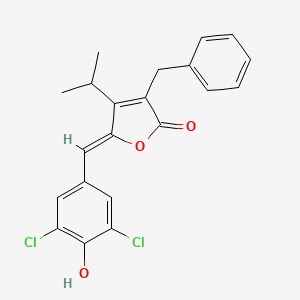

Nostoclide I

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18Cl2O3 |

|---|---|

Molecular Weight |

389.3 g/mol |

IUPAC Name |

(5Z)-3-benzyl-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-4-propan-2-ylfuran-2-one |

InChI |

InChI=1S/C21H18Cl2O3/c1-12(2)19-15(8-13-6-4-3-5-7-13)21(25)26-18(19)11-14-9-16(22)20(24)17(23)10-14/h3-7,9-12,24H,8H2,1-2H3/b18-11- |

InChI Key |

OLAZDNWZIHSQMW-WQRHYEAKSA-N |

SMILES |

CC(C)C1=C(C(=O)OC1=CC2=CC(=C(C(=C2)Cl)O)Cl)CC3=CC=CC=C3 |

Isomeric SMILES |

CC(C)C\1=C(C(=O)O/C1=C\C2=CC(=C(C(=C2)Cl)O)Cl)CC3=CC=CC=C3 |

Canonical SMILES |

CC(C)C1=C(C(=O)OC1=CC2=CC(=C(C(=C2)Cl)O)Cl)CC3=CC=CC=C3 |

Synonyms |

nostoclide I |

Origin of Product |

United States |

Origin, Isolation, and Biosynthetic Pathways of Nostoclide I

Biological Sources and Ecological Significance

Nostoclide I is a natural product derived from specific types of cyanobacteria, often found in symbiotic relationships. Its presence in these microorganisms points to a significant ecological role.

Symbiotic Cyanobacteria (e.g., Nostoc sp. in Peltigera canina, Nostoc punctiforme)

This compound and its close analog, Nostoclide II, were first isolated from the culture of a symbiotic cyanobacterium, Nostoc sp., found within the lichen Peltigera canina. mdpi.comczechphycology.czexaly.com This discovery highlighted the role of symbiotic microorganisms in producing unique chemical compounds. Further research has also identified the production of Nostoclides N1 and N2 by the symbiotic model cyanobacterium Nostoc punctiforme PCC 73102. secondarymetabolites.orgresearchgate.netresearchgate.netnih.govrsc.org Nostoc punctiforme is a versatile cyanobacterium known for its ability to form symbiotic relationships with a variety of plants and fungi. atcc.orgdoe.gov The production of these compounds is not always constant and can be influenced by cultivation conditions, such as high-density cultivation, which can reprogram the specialized metabolism of the cyanobacterium. rsc.org

Chemical Ecology and Inter-Organismal Interactions

The production of this compound is believed to be a factor in the chemical ecology of its source organisms. nih.gov It has been suggested that nostoclides may act as allelopathic agents, contributing to the ability of the lichen Peltigera canina to maintain a culture that is unusually free of contamination. mdpi.com This suggests a defensive role for the compound, protecting the host organism from competing or pathogenic microbes. The study of how organisms interact through chemistry is known as chemical ecology, and the production of secondary metabolites like this compound is a key aspect of these interactions. khanacademy.orgebi.ac.ukbyjus.com

Recent studies have shown that nostoclides, along with another group of compounds called nostovalerolactones, act as cell density-dependent chemical mediators in Nostoc punctiforme. researchgate.netresearchgate.net This suggests a role in quorum sensing, a process where bacteria communicate and coordinate their behavior based on population density. These compounds have a significant impact on the regulation of the cyanobacterium's specialized metabolism. researchgate.netnih.govresearchgate.net

Advanced Isolation and Purification Methodologies for Natural Production

The extraction and purification of this compound from its natural sources require sophisticated laboratory techniques to separate it from a complex mixture of other cellular components.

Chromatographic Techniques (e.g., HPLC, VLC)

The isolation of this compound typically involves a multi-step process beginning with solvent extraction from the cyanobacterial culture. frontiersin.org The resulting crude extract is then subjected to various chromatographic techniques to separate the compounds based on their physical and chemical properties. jsmcentral.orgiipseries.orgresearchgate.net

Commonly employed methods include:

Vacuum Liquid Chromatography (VLC): Often used as an initial fractionation step to separate the extract into less complex mixtures. frontiersin.org

High-Performance Liquid Chromatography (HPLC): A high-resolution technique crucial for the final purification of this compound. frontiersin.orgarkat-usa.orgufv.br Reversed-phase HPLC is frequently used, where the separation is based on the compound's hydrophobicity. frontiersin.org

Spectroscopic Techniques for Elucidation (e.g., ESI-TOF-MS, ¹H NMR)

Once a pure sample is obtained, its chemical structure is determined using a combination of spectroscopic methods. solubilityofthings.comslideshare.net These techniques provide detailed information about the molecule's atomic composition and connectivity.

Key spectroscopic techniques include:

Mass Spectrometry (MS): Techniques like Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) are used to determine the precise molecular weight and elemental formula of the compound. frontiersin.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and other NMR experiments provide detailed information about the arrangement of atoms within the molecule, allowing for the complete elucidation of its structure. frontiersin.orgarkat-usa.orgacs.org

Biosynthetic Pathway Elucidation

Understanding how this compound is synthesized by the cyanobacterium is a complex area of research involving the identification and characterization of the genes and enzymes responsible for its production.

Research has identified a biosynthetic gene cluster (BGC) in Nostoc punctiforme responsible for the production of nostoclides. secondarymetabolites.orgresearchgate.net This cluster, referred to as the pks1 BGC, is also involved in the synthesis of nostovalerolactones. researchgate.net The pks1 BGC can be divided into a nostovalerolactone BGC (nvl) and a nostoclide subcluster (ncl). researchgate.net The ncl subcluster shares homology with the BGC for cyanobacterin, another phytotoxic compound. researchgate.net

The biosynthesis of nostoclides is thought to proceed through a polyketide synthase (PKS) pathway. researchgate.netskemman.is Polyketide synthases are large, multi-domain enzymes that build complex carbon chains from simple precursors. The genes within the nostoclide BGC code for the various enzymes that catalyze the steps in this pathway, including a beta-ketoacyl synthase, thioesterase, and other modifying enzymes. secondarymetabolites.org The discovery of this gene cluster opens the door for future studies into the specific enzymatic reactions and intermediates involved in the formation of the unique chlorinated butenolide structure of this compound. nih.gov

Precursor Identification and Enzymatic Transformations

Nostoclides belong to the furanolide family of natural products, which are characterized by a core γ-butyrolactone moiety. biorxiv.org The biosynthesis of related furanolides, such as cyanobacterin, provides a model for understanding the initial steps of nostoclide formation. biorxiv.org The biosynthetic gene clusters for these compounds typically encode enzymes for the synthesis of aromatic amino acid precursors. biorxiv.org Specifically, the presence of genes for 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) synthase and chorismate mutase in furanolide pathways suggests that the building blocks are derived from the shikimate pathway, leading to aromatic amino acids like tyrosine. biorxiv.org

The core structure is assembled by a suite of enzymes that are highly conserved across furanolide pathways. biorxiv.org In Nostoc punctiforme, the discovery of this compound and II was linked to a specific polyketide synthase pathway. researchgate.netrsc.org The enzymatic transformations involve the precise assembly of these precursors by a dedicated synthase complex to form the characteristic lactone ring structure of the nostoclides. researchgate.net

Polyketide Synthase (PKS) Involvement and Biosynthetic Gene Clusters

The production of this compound is directed by a specific biosynthetic gene cluster (BGC). researchgate.net Through bioinformatic and transcriptional studies, the nostoclide biosynthetic gene cluster was identified within the genome of Nostoc punctiforme PCC 73102. nih.govnih.gov This cluster, referred to as the ncl subcluster, is located adjacent to the nostovalerolactone (nvl) BGC, and together they form a larger pks1 BGC. researchgate.net

The Minimal Information about a Biosynthetic Gene cluster (MIBiG) database has archived the nostoclide N1 biosynthetic gene cluster as BGC0002677. secondarymetabolites.org This cluster spans approximately 40 kilobases and contains a series of genes predicted to be involved in the compound's assembly, including a key beta-ketoacyl synthase. secondarymetabolites.org The genetic architecture is consistent with a Type I Polyketide Synthase (PKS) system, which functions as a large, multi-enzyme complex to assemble the polyketide chain from simple precursors. nih.govnih.gov

Table 1: Genes within the Nostoclide N1 Biosynthetic Gene Cluster (BGC0002677)

| Gene Identifier | Protein Product (Predicted Function) |

|---|---|

| Npun_R2073 | Conserved hypothetical protein |

| Npun_R2074 | Hypothetical protein |

| Npun_R2075 | Flavoprotein involved in K+ transport-like protein |

| Npun_R2076 | Activator of Hsp90 ATPase 1 family protein |

| Npun_R2077 | Thioesterase |

| Npun_R2078 | Protein of unknown function DUF1100, hydrolase family protein |

| Npun_R2079 | Beta-ketoacyl synthase |

| Npun_R2080 | Acyl-CoA dehydrogenase-like protein |

| Npun_R2081 | Acyl carrier protein |

| Npun_R2082 | 3-oxoacyl-(acyl-carrier-protein) reductase |

| Npun_R2083 | Enoyl-(acyl-carrier-protein) reductase |

| Npun_R2084 | Hydroxyphenylpyruvate dioxygenase |

| Npun_R2085 | 4-hydroxyphenylpyruvate synthase |

| Npun_R2086 | Chorismate mutase |

| Npun_R2087 | 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase |

| Npun_R2088 | Transketolase, N-terminal domain-containing protein |

| Npun_R2089 | Shikimate kinase |

| Npun_R2990 | 3-dehydroquinate synthase |

Data sourced from MIBiG accession BGC0002677. secondarymetabolites.org

Transcriptional and Bioinformatic Approaches to Pathway Discovery

The discovery and assignment of the nostoclide biosynthetic pathway were heavily reliant on modern molecular techniques. researchgate.net The initial challenge was that many BGCs in cyanobacteria are "cryptic" or "orphan," meaning they are not expressed, or their corresponding products are unknown under standard laboratory conditions. nih.govresearchgate.net

Researchers utilized a combination of transcriptional analysis, bioinformatic predictions, and metabolic engineering to activate and identify the pathway. researchgate.netnih.gov A key strategy involved the creation of a library of transcriptional reporter mutants for N. punctiforme, where the promoter region of a BGC was fused to a reporter gene. rsc.org This allowed for the monitoring of gene cluster expression under different conditions. rsc.org It was discovered that the pks1 BGC, containing the nostoclide subcluster, was significantly upregulated in a mutant strain (AraC_PKS1) where a pathway-specific transcriptional activator was overexpressed. researchgate.net Furthermore, RNA sequencing studies of this mutant confirmed the high transcription levels of the pks1 genes. researchgate.net This targeted approach, combined with bioinformatic analysis of the gene functions within the cluster and labeling studies, definitively linked the ncl subcluster to the production of nostoclides. researchgate.netnih.govnih.gov

Regulation of Specialized Metabolism

The production of this compound is tightly regulated and integrated into the broader specialized metabolism of Nostoc punctiforme. nih.gov Its biosynthesis is not constitutive but is instead influenced by environmental and cellular cues. researchgate.net One of the most significant factors is cell density. nih.govnih.gov

Cultivation of N. punctiforme to very high densities, using high light intensity and elevated CO2 levels, was shown to trigger a profound upregulation of more than 50% of the organism's BGCs, including the one for nostoclide. rsc.orgresearchgate.netresearchgate.net This suggests a quorum-sensing-like mechanism where cell-to-cell communication influences gene expression. nih.gov Indeed, nostoclides themselves have been identified as cell density-dependent chemical mediators that act as extracellular signaling molecules. researchgate.netresearchgate.net When added to low-density cultures, these compounds can partially replicate the effects on specialized metabolite production seen in high-density conditions. researchgate.net

The regulation also occurs at the transcriptional level through specific proteins. mdpi.com The overexpression of a pathway-specific AraC-type transcriptional regulator, NvlA (AraC_PKS1), was demonstrated to be a potent method for inducing the expression of the pks1 BGC and, consequently, the production of nostoclides. nih.govresearchgate.net This indicates that a complex regulatory network, responsive to both internal and external signals, governs the biosynthesis of these specialized metabolites. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nostoclide II |

| Nostovalerolactone |

| Cyanobacterin |

Chemical Synthesis Strategies for Nostoclide I and Analogues

Total Synthesis Approaches

The quest for the total synthesis of Nostoclide I has spurred the development of several innovative and distinct strategies. These approaches vary in their core bond-forming events and the manner in which stereochemical control is achieved, reflecting the evolution of synthetic organic chemistry over time.

Early Synthetic Routes and Methodological Developments

One of the pioneering efforts in the synthesis of nostoclides was reported by Boukouvalas and co-workers in 1994. Their approach established a foundational strategy for constructing the γ-alkylidenebutenolide core. This early work laid the groundwork for subsequent methodological advancements by identifying key challenges, such as the stereoselective formation of the exocyclic double bond, and providing initial solutions. These early syntheses were crucial in demonstrating the feasibility of constructing the nostoclide skeleton and served as a benchmark for the development of more efficient and stereoselective methods.

Furanolate Chemistry Strategies

A significant advancement in the synthesis of γ-alkylidenebutenolides, the core structure of this compound, involves the application of furanolate chemistry. This strategy utilizes 2-silyloxyfurans as key intermediates. The reaction of these furanolates with aldehydes or other electrophiles provides a direct route to functionalized butenolides. While powerful, early applications of this method for the synthesis of γ-alkylidenebutenolides were often non-stereoselective researchgate.net. This lack of stereocontrol prompted further research into refining these methods to achieve the desired (Z)-geometry of the exocyclic double bond present in this compound.

Stereoselective Formation of (Z)-γ-Alkylidenebutenolide

Achieving the correct (Z)-geometry of the γ-alkylidenebutenolide moiety is a critical challenge in the synthesis of this compound. Various strategies have been developed to address this stereochemical hurdle. One effective approach involves the stereospecific anti-elimination of water from diastereomerically pure γ-(α-hydroxyalkyl)butenolides researchgate.net. This method relies on the principle that the stereochemistry of the starting alcohol dictates the geometry of the resulting alkene. Specifically, lk-(like) diastereomers yield the (Z)-alkenes, while ul-(unlike) diastereomers produce the (E)-alkenes researchgate.net. This β-elimination reaction provides a reliable means of controlling the stereochemical outcome and has been a cornerstone in several total syntheses of nostoclides and related natural products.

| Precursor Diastereomer | Resulting Alkene Geometry |

| lk-(like)-γ-(α-hydroxyalkyl)butenolide | (Z)-γ-Alkylidenebutenolide |

| ul-(unlike)-γ-(α-hydroxyalkyl)butenolide | (E)-γ-Alkylidenebutenolide |

Domino and Tandem Reaction Methodologies

To enhance synthetic efficiency, domino and tandem reactions have been employed in the synthesis of this compound and its analogs. These reactions, also known as cascade reactions, involve a series of consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot wikipedia.orgresearchgate.net. This approach minimizes the need for purification of intermediates, thereby saving time and resources wikipedia.orgresearchgate.net.

Copper-Catalyzed Tandem Reactions: One notable example is the use of copper catalysis to initiate a tandem sequence. These reactions can facilitate the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single operation, streamlining the construction of the nostoclide framework.

Suzuki Cross-Coupling: The Suzuki cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has also been integrated into tandem sequences for nostoclide synthesis. yonedalabs.commdpi.comorganic-chemistry.org This powerful reaction typically involves the coupling of an organoboron compound with a halide or triflate yonedalabs.comorganic-chemistry.org. In the context of this compound synthesis, it can be used to introduce the aryl or other side chains with high efficiency and stereochemical control. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle at the palladium center yonedalabs.commdpi.com.

| Reaction Type | Key Features | Application in Nostoclide Synthesis |

| Domino/Tandem | Multiple bond-forming events in one pot; high atom economy. wikipedia.orgresearchgate.net | Efficient construction of the core butenolide structure and introduction of substituents. |

| Suzuki Cross-Coupling | Palladium-catalyzed C-C bond formation; versatile for aryl and vinyl couplings. yonedalabs.commdpi.comorganic-chemistry.org | Attachment of the substituted aromatic ring to the butenolide core. |

Synthesis via Maleic Anhydride Derivatives

Maleic anhydride and its derivatives serve as versatile starting materials for the synthesis of butenolides, including the core structure of this compound. nih.govnih.govd-nb.infonexanteca.com The inherent reactivity of the anhydride moiety allows for a variety of transformations. For instance, reaction with nucleophiles can open the anhydride ring, providing a functionalized maleic acid derivative that can be further elaborated. Subsequent cyclization and functional group manipulations can then lead to the desired γ-alkylidenebutenolide. This approach offers a convergent and often straightforward entry into the nostoclide skeleton, leveraging the readily available and diverse chemistry of maleic anhydrides.

Regio- and Stereochemical Control in Synthesis

The precise control of regio- and stereochemistry is paramount in the total synthesis of this compound. The molecule possesses distinct stereocenters and a geometrically defined exocyclic double bond, all of which must be installed with high fidelity.

Regiocontrol: Regiochemical control is crucial when introducing substituents onto the butenolide ring and the aromatic side chain. The choice of synthetic strategy and protecting groups plays a vital role in directing reactions to the desired positions. For instance, in cross-coupling reactions, the placement of the halide and organoboron components dictates the final connectivity of the fragments.

Stereocontrol: As previously discussed, establishing the (Z)-geometry of the γ-alkylidenebutenolide is a major stereochemical challenge. Methods such as stereospecific eliminations from acyclic precursors are often employed. Furthermore, if the synthesis involves the creation of chiral centers, asymmetric reactions or the use of chiral starting materials are necessary to ensure the formation of the correct enantiomer. Ligand-controlled catalysis, for example in Suzuki-Miyaura cross-coupling, can also be a powerful tool for achieving high levels of stereocontrol nih.gov.

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The synthesis of structurally modified analogues and derivatives of this compound is a key area of research aimed at exploring and optimizing the biological activity of this natural product. By systematically altering the chemical structure of this compound, researchers can investigate structure-activity relationships (SAR), develop more potent or selective compounds, and create tools for analytical and functional studies.

Rational Design Principles for Analogue Generation

The generation of this compound analogues is often guided by rational design principles, which leverage existing knowledge of the compound's structure and biological activity to inform the design of new molecules. A primary strategy involves modifying key structural motifs to enhance desired properties, such as herbicidal or cytotoxic activity, while potentially reducing off-target effects.

One of the guiding principles in the design of this compound analogues has been the structural similarities between nostoclides and other potent phytotoxins, such as cyanobacterin. This has led to the hypothesis that specific chemical features are crucial for their biological activity. For instance, the presence and nature of substituents on the aromatic rings of the molecule are thought to play a significant role in its interaction with biological targets.

Introduction of Diverse Substituents

Following the principles of rational design, a variety of this compound analogues have been synthesized by introducing diverse substituents at different positions of the core structure. These modifications are primarily focused on the benzyl (B1604629) and arylidene moieties, as these regions are believed to be critical for biological activity.

A significant focus has been on the synthesis of analogues with a chlorine atom attached to the benzyl aromatic ring. For example, a series of 3-(3-chlorobenzyl)-5-arylidenefuran-2(5H)-one analogues of nostoclides have been prepared. This was achieved by reacting 3-(3-chlorobenzyl)furan-2(5H)-one with a range of substituted aldehydes. This approach allows for the systematic exploration of the effects of different substituents on the arylidene ring in combination with the chlorinated benzyl group.

The following table details some of the synthesized 3-(3-chlorobenzyl)-5-arylidenefuran-2(5H)-one analogues, showcasing the diversity of substituents introduced on the arylidene ring.

| Analogue | Arylidene Substituent |

| 5a | 4-Methylphenyl |

| 5b | 4-Methoxyphenyl |

| 5c | 4-Chlorophenyl |

| 5d | 4-Bromophenyl |

| 5e | 4-Nitrophenyl |

| 5f | 2,4-Dichlorophenyl |

| 5g | 2,6-Dichlorophenyl |

| 5h | 3,4-Dichlorophenyl |

| 5i | Phenyl |

These modifications have been shown to influence the phytotoxic properties of the resulting compounds, demonstrating that the introduction of diverse substituents is a viable strategy for modulating the biological activity of this compound.

Derivatization Strategies for Analytical and Functional Studies

Derivatization of this compound and its analogues is crucial for enhancing their utility in analytical and functional studies. These strategies involve the chemical modification of the molecule to introduce specific functionalities that facilitate detection, purification, or interaction with biological systems.

For analytical purposes, particularly for techniques like High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce chromophores or fluorophores into the molecule. nih.gov This is especially useful if the parent compound has weak ultraviolet (UV) absorption or fluorescence properties, thereby improving its detectability. nih.gov While specific derivatization of this compound for this purpose is not extensively documented, general strategies for α,β-unsaturated γ-lactones (butenolides) can be applied. For instance, reagents that react with the lactone ring or other functional groups could be used to attach a UV-active or fluorescent tag.

For functional studies, derivatization is often aimed at creating probes to study the mechanism of action or to identify cellular targets. This can involve the introduction of:

Fluorescent tags: Attaching a fluorescent dye to this compound allows for its visualization in biological systems, such as cells and tissues, using fluorescence microscopy. mdpi.com This can provide insights into its cellular uptake, subcellular localization, and interaction with specific organelles or proteins. mdpi.com Furanone-based fluorophores have been developed for such applications. researchgate.net

Biotin labels: Biotinylation is a common strategy for affinity-based purification of target proteins. A biotinylated this compound analogue can be used as a "bait" to capture its binding partners from a cell lysate. The biotin-protein complex can then be isolated using streptavidin-coated beads.

Photoaffinity labels: These are chemically reactive groups that can be activated by light to form a covalent bond with nearby molecules. Incorporating a photoaffinity label into a this compound analogue can be used to permanently link it to its biological target upon photoactivation, facilitating target identification.

Click chemistry handles: The introduction of functional groups such as alkynes or azides allows for the use of "click chemistry" reactions to attach a wide variety of reporter molecules, including fluorophores, biotin, or affinity tags. This provides a versatile platform for creating a range of functionalized this compound probes.

The following table summarizes various derivatization strategies and their applications in the study of this compound and its analogues.

| Derivatization Strategy | Introduced Functionality | Application |

| Fluorophore Tagging | Fluorescent dye | Cellular imaging, localization studies |

| Biotinylation | Biotin | Affinity purification of target proteins |

| Photoaffinity Labeling | Photoreactive group | Covalent labeling and identification of target proteins |

| Click Chemistry | Alkyne or Azide group | Versatile conjugation to various reporter molecules |

These derivatization strategies are essential tools for elucidating the molecular mechanisms underlying the biological activities of this compound and its analogues.

Molecular Mechanism of Action and Biological Target Identification

Preclinical Investigation of Molecular Interactions (in vitro, cellular, in vivo animal models)

Preclinical research on Nostoclide I has centered on its effects on plant and cyanobacterial systems, given its structural similarity to the potent phytotoxin cyanobacterin. scispace.comnih.gov These investigations have largely utilized isolated chloroplasts and cell cultures to determine the compound's primary biological targets.

The principal mechanism of action identified for this compound analogues is the disruption of the photosynthetic electron transport chain, with a significant impact on Photosystem II (PSII). scispace.comnih.govnih.gov This interference disrupts the flow of electrons generated from the light-dependent reactions of photosynthesis, ultimately halting the production of ATP and NADPH necessary for carbon fixation.

A key method for evaluating PSII inhibition is the Hill reaction, which measures the light-driven transfer of electrons from water to an artificial electron acceptor, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). Studies on a series of synthetic Nostoclide analogues demonstrated a significant ability to inhibit this process in isolated spinach chloroplasts. nih.gov

In one such study, 34 different 3-benzyl-5-(arylmethylene)furan-2(5H)-ones, designed as Nostoclide analogues, were synthesized and tested. Approximately two-thirds of these compounds displayed inhibitory activity in the micromolar range against the basal electron flow from water to ferricyanide, indicating a direct interference with the photosynthetic machinery. nih.gov This inhibition confirms that the Nostoclide scaffold is effective at blocking electron flow at or downstream of PSII. scispace.comnih.gov

Specific analogues have shown potent activity. For instance, analogue 5d (see table below) was found to inhibit uncoupled electron transport from PSII (water to 2,6-dichlorophenol-indophenol) by 22% at a concentration of 500 µM. nih.govnii.ac.jp This body of research confirms that the primary target of these compounds is the photosynthetic electron transport chain.

The disruption of the electron transport chain by Nostoclide analogues also implicates an interference with energy transfer processes. By blocking electron flow, these compounds prevent the synthesis of ATP, effectively acting as Hill reaction inhibitors. nih.govnii.ac.jp One analogue, 5e , was found to not only inhibit electron flow but also to enhance the activity of light-activated membrane-bound Mg²⁺-ATPase by 66% at a concentration of 300 µM. nih.govnii.ac.jp This suggests it may act as an uncoupler, a class of inhibitor that dissipates the proton gradient across the thylakoid membrane that is required for ATP synthesis. This uncoupling represents a direct interference with the conversion of light energy into chemical energy.

Further investigation revealed that another analogue, 5d , inhibits electron transport specifically at the cytochrome b₆f complex, a critical juncture for electron transfer between PSII and Photosystem I (PSI). nih.govnii.ac.jp This specific targeting further disrupts the energy transduction pathway.

While the primary activity of this compound is related to photosynthesis inhibition, the broader genus Nostoc is a rich source of bioactive compounds, prompting investigation into other potential activities.

Antioxidant Activity: Various studies have demonstrated that extracts from different Nostoc species possess antioxidant properties. mdpi.comnih.gov However, specific studies isolating and confirming this activity for this compound are not prominent.

Anti-inflammatory Activity: Extracts from Nostoc species have been shown to inhibit the secretion of pro-inflammatory cytokines. nih.gov This suggests that compounds within the genus have anti-inflammatory potential, though this has not been specifically attributed to this compound.

Antimicrobial Activity: The genus Nostoc is known to produce a variety of compounds with antimicrobial effects. nih.govnih.gov However, in direct testing, purified this compound and Nostoclide II did not exhibit any significant allelopathic (antimicrobial) effects against the cyanobacteria N. punctiforme and Anabaena sp., or the green alga Chlamydomonas reinhardtii. nih.gov This indicates that despite its structural similarity to other toxins, this compound may not function as a broad-spectrum antimicrobial agent.

Within its producing organism, Nostoc punctiforme, Nostoclide has been identified as a chemical mediator that modulates cellular pathways in a cell-density-dependent manner. nih.gov Research has shown that Nostoclide and a related compound, nostovalerolactone, act as global regulators, jointly controlling the expression of a significant portion of the organism's secondary metabolite biosynthetic gene clusters. nih.gov This regulatory role suggests that Nostoclide functions as a signaling molecule, influencing the metabolic output and potentially the ecological interactions of the cyanobacterium, fulfilling some characteristics of a quorum sensing mediator. nih.gov

Photosystem II Inhibition and Electron Transport Chain Interference

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies have been instrumental in understanding the molecular requirements for the photosynthesis-inhibiting activity of this compound. By synthesizing a variety of analogues with different substituents on the arylmethylene and benzyl (B1604629) moieties, researchers have been able to correlate specific structural features with biological potency. nih.govnih.gov

These studies have consistently shown that the electronic and steric properties of the substituents on the aromatic rings significantly influence the inhibitory activity against photosynthetic electron transport. nih.gov The general finding is that the 3-benzyl-5-(arylmethylene)furan-2(5H)-one core is a highly effective scaffold for photosynthesis inhibition. nih.gov

For example, the synthesis and testing of six analogues revealed distinct inhibitory profiles. The data below summarizes the effects of two of the most active analogues, 5d and 5e , on various photosynthetic parameters in isolated spinach chloroplasts. nih.govnii.ac.jp

| Compound | Substituent (R) | Target/Activity | Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| 5d | 4-Cl | PSII Electron Transport (water to DPIP) | 500 µM | 22% Inhibition | nih.govnii.ac.jp |

| 5d | 4-Cl | PSI Electron Transport (DPIPred to MV) | 500 µM | 14% Inhibition | nih.govnii.ac.jp |

| 5d | 4-Cl | PSI Electron Transport (TMQH₂ to MV) | 400 µM | 40% Inhibition (at b₆f complex) | nih.govnii.ac.jp |

| 5e | 4-NO₂ | Basal/Phosphorylating Electron Flow | 500 µM | 25% Inhibition | nih.govnii.ac.jp |

| 5e | 4-NO₂ | Mg²⁺-ATPase Activity | 300 µM | 66% Enhancement (Uncoupler effect) | nih.govnii.ac.jp |

These QSAR studies demonstrate that subtle changes to the molecular structure, such as substituting a chloro group (5d) for a nitro group (5e) at the para position of the benzylidene ring, can alter the specific mechanism of inhibition from a direct electron transport blocker to a compound with additional uncoupling activity. nih.govnii.ac.jp

Pharmacodynamics in Preclinical Models

in vitro and in vivo Animal Models for Mechanistic Insight

The elucidation of the pharmacodynamic properties of this compound necessitates the use of both in vitro and in vivo preclinical models. In vitro models, such as cell-based assays, are instrumental in the initial stages of research to provide a controlled environment for studying the compound's effects at a cellular and molecular level. technologynetworks.comnih.gov These models allow for the investigation of specific pathways and mechanisms of action without the complexities of a whole organism. nih.gov For instance, cell lines relevant to a hypothesized target could be treated with this compound to observe cellular responses and determine its potency and efficacy.

Following initial in vitro characterization, in vivo animal models are essential for understanding how this compound behaves in a complex biological system. nih.govresearchgate.net Animal models provide critical insights into the compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The selection of an appropriate animal model is crucial and should be based on physiological and biochemical similarities to humans in the context of the biological process under investigation. nih.gov While specific in vitro or in vivo studies for this compound are not detailed in the provided results, the standard progression would involve a tiered approach, starting with cellular models and moving to animal models to gain a comprehensive understanding of its biological effects.

Proof-of-Concept Studies for Biological Feasibility

Proof-of-concept studies represent a critical milestone in the preclinical development of a compound like this compound. These studies are designed to provide preliminary evidence that the molecule can produce a desired biological effect in a relevant model system, thereby establishing the feasibility of its proposed therapeutic or biological application. nih.gov Such studies are typically conducted after initial screening and characterization and aim to demonstrate a clear link between the compound's mechanism of action and a measurable biological outcome.

For this compound, a proof-of-concept study might involve treating a disease model (either in vitro or in vivo) with the compound to observe if it can modulate the disease phenotype in the hypothesized manner. The success of these studies is a key determinant for further investment in the compound's development. While the available information does not specify any completed proof-of-concept studies for this compound, this would be a logical and necessary step in its evaluation as a potential bioactive agent. The design of such a study would be heavily dependent on the specific biological activity and therapeutic area being pursued.

Advanced Analytical Methodologies in Nostoclide I Research

Chromatographic Separation Methods for Research

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used in the study of natural products from cyanobacteria, including the genus Nostoc from which nostoclides are derived. researchgate.net This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. researchgate.net

In research on freshwater cyanobacteria such as Nostoc fuscescence, GC-MS analysis of methanolic extracts has been used to identify numerous bioactive compounds. researchgate.net The process involves using a system like a QP-2010 GC-MS equipped with a nonpolar capillary column (e.g., 30 M SH-Rxi-5Sil MS). researchgate.net A typical analysis might involve an injection volume of 1µl with helium as the carrier gas. researchgate.net The temperature program often starts at a lower temperature and gradually increases to around 250 ºC to ensure the separation of compounds with different boiling points over a total run time that can be around 43 minutes. researchgate.net

A significant challenge in the GC-MS-based metabolomics of cyanobacteria like Nostoc is the initial sample preparation, which must rapidly halt metabolic activity without altering the composition of the metabolome. nih.gov Studies comparing different sampling strategies (e.g., quenching, filtering, and centrifugation) have found that techniques like cold methanol-water quenching can cause substantial leakage and loss of metabolites. nih.gov Fast filtering and centrifugation have been shown to be more effective, producing similar and reproducible metabolite pool sizes, which is crucial for accurate analysis. nih.gov These findings establish a basis for broad-scale comparative metabolite profiling of cyanobacteria. nih.gov

Table 1: Example of Bioactive Compounds Identified in Nostoc fuscescence Extract via GC-MS Analysis researchgate.net

| Compound Name | Percentage of Total Composition (%) |

| Hexadecanoic acid, methyl ester | 19.65% |

| Ethyl oleate | 16.45% |

| Heptadecane | 9.74% |

| Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | 6.41% |

This table represents a selection of major compounds found in a specific study and illustrates the type of data obtained through GC-MS analysis.

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a specialized chromatography technique that modifies standard capillary electrophoresis (CE). wikipedia.org It is particularly useful for separating both charged and neutral molecules by introducing micelles into the buffer solution. wikipedia.orgnews-medical.net The analytes are separated based on their differential partitioning between the micelles, which act as a pseudo-stationary phase, and the surrounding aqueous buffer, which acts as the mobile phase. wikipedia.org

A high-performance MEKC method has been specifically developed and validated for the analysis and quantitative determination of butenolides, the structural class to which Nostoclide I belongs. researchgate.netresearchgate.net For this application, the analysis is performed in an uncoated fused-silica capillary. researchgate.net The micellar system is composed of a surfactant, typically sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. wikipedia.orgresearchgate.net A common system uses 20 mmol/L SDS, 20% (v/v) acetonitrile (B52724) (ACN) as an organic modifier, and a 10 mmol/L sodium tetraborate (B1243019) (STB) aqueous buffer at pH 9.2. researchgate.netresearchgate.net This method allows for the successful quantitative determination of butenolides in extracts in under five minutes, demonstrating that MEKC is a feasible and rapid analytical technique for this class of compounds. researchgate.netresearchgate.net

Table 2: Validation Parameters for MEKC-based Butenolide Analysis researchgate.netresearchgate.net

| Parameter | Result |

| Linearity Range | 10.0-50.0 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 1.1 - 2.1 µg/mL |

| Limit of Quantitation (LOQ) | 3.5 - 6.3 µg/mL |

| Relative Standard Deviation (RSD) - Migration Times | 0.12% |

| Relative Standard Deviation (RSD) - Peak Area Ratios | 1.0% |

| Recovery | 100.0 ± 1.4% |

Development and Validation of Research Assays

Method Development for Biological Activity Measurement (e.g., Hill Reaction Assays)

The biological activity of nostoclides and their analogues is often assessed by measuring their impact on photosynthesis. nih.govufv.br A key method for this is the Hill reaction assay, which measures the rate of light-driven electron transport in isolated chloroplasts. researchgate.netarkat-usa.org In this assay, artificial electron acceptors, such as ferricyanide (B76249) or methylviologen (MV), are used to measure the flow of electrons. nih.govarkat-usa.org

Research has shown that nostoclide analogues act as Hill reaction inhibitors. nih.govufv.br They inhibit the electron flow from water to MV, which effectively prevents the synthesis of ATP. nih.govresearchgate.net The inhibitory effects are investigated under various conditions—basal, phosphorylating, and uncoupled—to pinpoint the site of action within the photosynthetic apparatus. nih.govarkat-usa.org For example, some synthetic nostoclide analogues were found to inhibit electron transport in both Photosystem II (PSII) and Photosystem I (PSI). nih.gov The concentration of a compound required to produce 50% inhibition (I₅₀) is determined by graphing the percentage of activity against the compound's concentration to quantify its potency. ufv.br This allows for a standardized comparison of the biological activity of different nostoclide analogues. ufv.br

Table 3: Inhibitory Effects of Nostoclide Analogue 5d on Photosynthetic Activities nih.gov

| Photosynthetic Activity Measured | Concentration of Analogue 5d | Inhibition (%) |

| Uncoupled Electron Transport from PSII (water to DPIP) | 500 µM | 22% |

| Uncoupled Electron Transport from PSI (DPIPred to MV) | 500 µM | 14% |

| Electron Transport from PSI (TMQH₂ to MV) | 400 µM | 40% |

DPIP: 2,6-dichlorophenol-indophenol; DPIPred: DPIP reduced; TMQH₂: tetramethyl-p-benzohydroquinone

Quantitative Determination in Research Samples

The quantitative determination of nostoclides or related butenolides in research samples, such as extracts from Piper species, has been successfully achieved through the development and validation of a Micellar Electrokinetic Chromatography (MEKC) method. researchgate.netresearchgate.net This analytical method provides the necessary precision, linearity, and sensitivity for accurate quantification. researchgate.net

The validation of the MEKC method confirms its suitability for quantitative purposes. researchgate.net The method demonstrates excellent linearity over a concentration range of 10.0 to 50.0 µg/mL, with a correlation coefficient (r²) of 0.999. researchgate.netresearchgate.net The limits of detection (LOD) and quantitation (LOQ) were established to be as low as 1.1 µg/mL and 3.5 µg/mL, respectively, for certain butenolides. researchgate.netresearchgate.net Furthermore, the method shows high precision, with low relative standard deviations (RSD) for migration times and peak area ratios, and an average recovery of 100.0 ± 1.4%. researchgate.netresearchgate.net These validated parameters ensure that the MEKC assay can reliably quantify the amount of these compounds in complex research samples. researchgate.net

Addressing Challenges in Complex Biological Systems (e.g., metabolomics context)

Studying this compound in complex biological systems, particularly within a metabolomics context, presents several challenges. Metabolomics aims to comprehensively analyze all small molecules in an organism, but its application to cyanobacteria like Nostoc requires overcoming specific hurdles. nih.gov One of the first challenges is sample preparation, as methodologies must be optimized to prevent the loss or alteration of metabolites. nih.gov For instance, when using GC-MS for metabolomics, improper sample quenching can lead to significant leakage of metabolites from Nostoc cells. nih.gov

A more profound challenge is linking the compounds detected via metabolomics to the genetic information that codes for their production. researchgate.net Genomes of cyanobacteria often contain "cryptic" biosynthetic gene clusters (BGCs) for which the resulting natural products are unknown or not produced under standard laboratory conditions. researchgate.net Integrated "omics" approaches, combining genomics and metabolomics, are crucial for addressing this. rsc.org For example, the discovery of nostoclide variants in Nostoc punctiforme was achieved by using transcriptional and metabolomic studies to understand how cell density influenced the expression of the BGCs responsible for their synthesis. researchgate.net This approach successfully connected the pks1 BGC to the production of nostoclides and nostovalerolactones. researchgate.net

Furthermore, the identification of unknown compounds in metabolomics data relies heavily on comparison to spectral libraries and databases. rsc.org The creation and expansion of publicly available, specialized databases are essential for the progress of dereplication analysis and the discovery of novel compounds like nostoclides. rsc.orgmdpi.com

Future Directions and Research Challenges for Nostoclide I

Deeper Elucidation of Complex Molecular Mechanisms

While Nostoclide I and its analogues have been shown to inhibit photosynthetic electron transport, the precise molecular mechanisms underlying this and other potential biological activities remain to be fully understood. researchgate.netarkat-usa.orgnih.gov Spectroscopic and computational studies have provided some insights, suggesting that these compounds may act as inhibitors of hydroxyphenylpyruvate dioxygenase. researchgate.net However, a more detailed understanding of the ligand-receptor interactions is needed. scielo.br Future investigations should employ a combination of biochemical assays, structural biology techniques, and computational modeling to identify and characterize the specific molecular targets of this compound. scispace.comresearchgate.net Unraveling these complex mechanisms is essential for guiding the rational design of more potent and selective analogues.

Genomic Mining for Novel Analogues and Related Pathways

The genomic revolution offers a powerful tool for discovering novel natural products. nih.gov For this compound, this involves mining the genomes of Nostoc species and other cyanobacteria to identify the biosynthetic gene clusters (BGCs) responsible for its production. rsc.orgresearchgate.net By understanding the genetic blueprint, researchers can potentially uncover novel analogues with different substitutions or stereochemistries. sci-hub.seresearchgate.net Furthermore, identifying related pathways in other organisms could reveal a broader family of furanolide compounds with diverse biological activities. researchgate.net This genomic-driven approach has the potential to significantly expand the chemical space around the this compound scaffold. rsc.org

Exploitation of Biosynthetic Pathways for Chemo-Enzymatic Synthesis

Once the biosynthetic pathway for this compound is fully characterized, it opens the door for chemo-enzymatic synthesis strategies. nih.govnih.gov This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules. nih.gov Enzymes from the this compound pathway could be used to catalyze key steps in the synthesis, potentially leading to more efficient and stereoselective routes. rsc.orgresearchgate.net This strategy could also be used to create novel analogues by feeding the enzymatic cascade with modified substrates, a process known as mutasynthesis. nih.gov

Development of Advanced in vitro and in vivo Models for Mechanistic Studies

To gain a deeper understanding of this compound's biological effects, the development of more sophisticated in vitro and in vivo models is essential. nih.govnih.gov While initial studies have utilized isolated chloroplasts, future research should move towards more complex systems that better mimic the physiological environment. nih.govnih.gov This could include the use of cell-based assays, tissue models, and eventually, whole organism studies to evaluate the compound's activity and potential toxicity. nih.govnih.gov These advanced models will be critical for elucidating the full spectrum of this compound's biological activities and for assessing its potential for various applications.

Strategic Derivatization for Enhanced Research Utility

The synthesis of this compound analogues has already demonstrated that small structural modifications can significantly impact biological activity. researchgate.netarkat-usa.orgnih.gov Future efforts should focus on strategic derivatization to create a library of compounds with diverse properties. This will allow for a more thorough exploration of structure-activity relationships (SAR) and could lead to the identification of analogues with enhanced potency, selectivity, or improved physicochemical properties. researchgate.net The insights gained from these studies will be invaluable for designing compounds with specific research applications in mind.

Integration of Multi-Omics and Computational Approaches

Q & A

Q. Q1. What analytical techniques are most reliable for structural elucidation of Nostoclide I?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) are foundational for determining the planar structure. For stereochemical resolution, X-ray crystallography or computational modeling (e.g., density functional theory) should be combined with circular dichroism (CD) spectroscopy. Ensure purity validation via HPLC (>95%) and reproducibility across multiple batches .

Q. Q2. How can researchers optimize extraction protocols for this compound from Nostoc species?

Answer: Use a factorial design to test variables: solvent polarity (e.g., methanol vs. ethyl acetate), extraction time, and temperature. Validate efficiency via LC-MS quantification against a reference standard. Include negative controls (solvent-only extractions) to rule out contaminants. Document biomass-to-solvent ratios and lyophilization steps for reproducibility .

Advanced Research Questions

Q. Q3. What experimental designs resolve contradictions in this compound’s reported bioactivity (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Comparative assays: Test this compound across standardized cell lines (e.g., HEK-293 vs. cancer cells) under identical conditions (dose, exposure time).

- Mechanistic profiling: Use transcriptomics (RNA-seq) to identify pathway-specific responses (e.g., apoptosis vs. membrane disruption).

- Data normalization: Control for batch effects by spiking internal standards in metabolomic workflows. Cross-validate findings with orthogonal assays (e.g., flow cytometry for cell viability) .

Q. Q4. How can researchers model this compound’s biosynthesis pathway in non-native hosts?

Answer:

- Gene cluster identification: Annotate Nostoc genomes for polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) clusters via antiSMASH or BLASTp.

- Heterologous expression: Clone candidate gene clusters into E. coli or S. cerevisiae using Gibson assembly. Monitor intermediate production via LC-HRMS and isotopic labeling (¹³C-acetate) to trace precursor incorporation .

Q. Q5. What methodologies address the instability of this compound under varying pH conditions?

Answer:

- Degradation kinetics: Perform accelerated stability studies (25°C–40°C, pH 3–9) with sampling intervals (0–48 hrs). Quantify degradation products via UPLC-PDA.

- Stabilization strategies: Test cyclodextrin encapsulation or liposomal formulations. Use Arrhenius modeling to predict shelf-life .

Methodological Frameworks

Q6. How to formulate a hypothesis-driven research question about this compound’s ecological role?

Answer: Apply the PICOT framework :

- Population: Nostoc colonies in specific ecosystems (e.g., freshwater vs. symbiotic lichens).

- Intervention: this compound exposure (dose-dependent).

- Comparison: Wild-type vs. This compound-deficient mutants.

- Outcome: Quantify allelopathic effects on competing microorganisms.

- Time: Short-term (24–72 hrs) vs. longitudinal (7–30 days) .

Q. Q7. What statistical approaches are suitable for multi-omics data integration in this compound studies?

Answer:

- Multivariate analysis: Partial least squares-discriminant analysis (PLS-DA) to correlate metabolomic and transcriptomic datasets.

- Network modeling: Use weighted gene co-expression networks (WGCNA) to link biosynthetic gene clusters to metabolite abundance.

- False discovery rate (FDR): Apply Benjamini-Hochberg correction for high-throughput data .

Data Validation & Reproducibility

Q. Q8. How to address batch-to-batch variability in this compound production?

Answer:

Q. Q9. What ethical considerations apply to in vivo studies of this compound’s pharmacological effects?

Answer:

- Animal models: Follow ARRIVE 2.0 guidelines for experimental design (sample size, randomization).

- NIH compliance: Obtain IACUC approval for dosing protocols and humane endpoints.

- Data transparency: Publish negative results to avoid publication bias .

Advanced Technical Challenges

Q. Q10. How to design a structure-activity relationship (SAR) study for this compound derivatives?

Answer:

- Scaffold modification: Synthesize analogs via regioselective methylation or halogenation.

- Bioactivity mapping: Test derivatives against a panel of targets (e.g., kinase inhibition, antimicrobial activity).

- Computational docking: Use AutoDock Vina to predict binding affinities to known targets (e.g., bacterial FabH) .

Q. Q11. What strategies mitigate off-target effects in this compound’s antiviral assays?

Answer:

- Counter-screening: Test compounds against unrelated viral models (e.g., HIV vs. HSV-1) to exclude nonspecific inhibition.

- CRISPR-Cas9 knockout: Validate target specificity using host cells lacking putative receptors (e.g., ACE2 for coronaviruses) .

Data Presentation Guidelines

- Tables: Include processed data (mean ± SD, n ≥ 3) in the main text; raw data in supplementary files .

- Figures: Use vector-based schematics for biosynthesis pathways (e.g., ChemDraw) and heatmaps for omics data .

- Reproducibility: Document instrument parameters (e.g., NMR frequency, LC gradient) in the "Experimental" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.